molecular formula C11H19N3O2 B13622354 2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylpentanoic acid

2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylpentanoic acid

Cat. No.: B13622354
M. Wt: 225.29 g/mol
InChI Key: FPLBTOIXEWJZAQ-UHFFFAOYSA-N
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Description

2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylpentanoic acid is a compound that features both an imidazole ring and an ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Michael addition of imidazole to a suitable precursor, followed by reduction and functional group transformations .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of microwave-assisted synthesis for faster reaction times and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylpentanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of imidazole N-oxides, while reduction can yield different amine derivatives .

Scientific Research Applications

2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylpentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylpentanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The ethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylpentanoic acid is unique due to the combination of its ethylamino group and imidazole ring, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler imidazole derivatives .

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

2-(ethylamino)-4-imidazol-1-yl-2-methylpentanoic acid

InChI

InChI=1S/C11H19N3O2/c1-4-13-11(3,10(15)16)7-9(2)14-6-5-12-8-14/h5-6,8-9,13H,4,7H2,1-3H3,(H,15,16)

InChI Key

FPLBTOIXEWJZAQ-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(CC(C)N1C=CN=C1)C(=O)O

Origin of Product

United States

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